molecular formula C26H25IN2S B1623897 Bidimazii iodidum CAS No. 21817-73-2

Bidimazii iodidum

Cat. No. B1623897
CAS RN: 21817-73-2
M. Wt: 524.5 g/mol
InChI Key: MASAXPHKNKHIES-UHFFFAOYSA-M
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Description

Bidimazii iodidum, also known as bidimazium iodide, is a synthetic compound with the molecular formula C26H25IN2S . It has been studied for its potential applications in scientific research .


Synthesis Analysis

The synthesis of similar iodinated aromatic and heterocyclic compounds involves a one-step preparation that includes a sequential diazotization-iodination of aromatic amines with KI, NaNO2, and p-TsOH in acetonitrile at room temperature .


Molecular Structure Analysis

The molecular weight of Bidimazii iodidum is 524.460 g/mol . The exact mass is 524.08 . The elemental analysis shows that it contains Carbon (59.54%), Hydrogen (4.80%), Iodine (24.20%), Nitrogen (5.34%), and Sulfur (6.11%) .

Scientific Research Applications

  • Brain Imaging Data Structure for Neuroimaging Experiments

    • Subheading : Organizing Neuroimaging Data
    • Details : The development of MRI techniques has revolutionized neuroimaging. A standard for organizing and describing MRI datasets, known as the Brain Imaging Data Structure (BIDS), was developed to facilitate data sharing and the application of automatic pipelines and quality assurance protocols (Gorgolewski et al., 2016).
  • Bioimaging Mass Spectrometry of Trace Elements

    • Subheading : Advancements in LA-ICP-MS
    • Details : Bioimaging using laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) enables the quantification of trace elements in tissue sections. It has applications in brain and cancer research, drug development, and environmental science (Becker, Matusch, & Wu, 2014).
  • Quenching of Protein Fluorescence by Iodide Ion

    • Subheading : Iodide's Role in Protein Analysis
    • Details : Research on the impact of iodide on the fluorescence of tryptophyl side chains in proteins, providing insights into iodide as a quencher and its applications in protein studies (Lehrer, 1971).
  • Phosphorescent Heavy-Metal Complexes in Bioimaging

    • Subheading : Heavy-Metal Complexes in Bioimaging
    • Details : This study evaluates the advantages of phosphorescent heavy-metal complexes for bioimaging, including their photophysical properties, cytotoxicity, and cellular uptake mechanisms (Zhao, Huang, & Li, 2011).
  • Iodide-Adduct Mass Spectrometry for Atmospheric Analysis

    • Subheading : Atmospheric Analysis via Iodide-Adduct MS
    • Details : A time-of-flight chemical-ionization mass spectrometer using Iodide-adducts has been used to measure organic and inorganic atmospheric species, illustrating its potential in environmental studies (Lee et al., 2014).
  • Imaging the Future of Bioimage Analysis

    • Subheading : Future Directions in Bioimage Analysis
    • Details : This paper discusses the current state and future developments in bioimage analysis, emphasizing the need for advanced computational methods to handle the complexity of image data in biological research (Meijering et al., 2016).

properties

IUPAC Name

N,N-dimethyl-4-[(Z)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N2S.HI/c1-27(2)24-16-9-20(10-17-24)11-18-26-28(3)25(19-29-26)23-14-12-22(13-15-23)21-7-5-4-6-8-21;/h4-19H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASAXPHKNKHIES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C\C4=CC=C(C=C4)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bidimazii iodidum

CAS RN

21817-73-2
Record name Bidimazium iodide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021817732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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